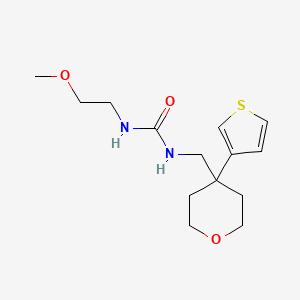

1-(2-methoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-18-8-5-15-13(17)16-11-14(3-6-19-7-4-14)12-2-9-20-10-12/h2,9-10H,3-8,11H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYWIVZVBYNAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1(CCOCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-methoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS Number: 2319637-41-5) is a urea derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 336.47 g/mol. The structure features a urea functional group, a methoxyethyl side chain, and a thiophene-substituted tetrahydro-pyran moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2S |

| Molecular Weight | 336.47 g/mol |

| Density | Not specified |

| Solubility | Not specified |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that compounds containing tetrahydro-pyran structures exhibit significant antitumor activity. For instance, derivatives of tetrahydro-2H-pyran have been shown to inhibit the ALK5 receptor, which is implicated in cancer progression and tissue fibrosis. Specific derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting that similar structures may confer antitumor properties to 1-(2-methoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of TGF-β Signaling : The compound may interfere with the TGF-β signaling pathway, which is crucial for cellular processes such as proliferation and differentiation.

- Cell Cycle Arrest : Studies on related compounds suggest that they can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : Evidence indicates that similar urea derivatives can trigger apoptotic pathways in tumor cells.

Case Study 1: In Vitro Efficacy

A study evaluated the cytotoxic effects of various tetrahydro-pyran derivatives, including those structurally related to the target compound. The findings revealed that certain derivatives led to a significant decrease in cell viability in multiple cancer cell lines, supporting the hypothesis that modifications to the urea structure can enhance biological activity .

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown promising results where compounds with similar structural features were administered orally at doses of 30 mg/kg. These studies reported notable tumor growth inhibition without significant toxicity, indicating a favorable therapeutic index .

Safety and Toxicology

The safety profile of 1-(2-methoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is yet to be fully characterized. However, related compounds have undergone various toxicological assessments indicating acceptable safety margins for repeated dosing. The absence of mutagenic effects in bacterial assays suggests a potentially safe profile for further development .

Table 2: Toxicological Findings from Related Compounds

| Study Type | Findings |

|---|---|

| Ames Test | No mutagenic activity observed |

| Repeated Dose Toxicity | Adequate safety margins established |

| Skin Sensitization | No expected sensitization induction levels |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural homology with the target molecule, differing primarily in substituents:

Key Observations :

- Phenoxyethyl vs. Methoxyethyl: The phenoxyethyl group in increases lipophilicity (XLogP = 2.8) compared to the methoxyethyl group, which may reduce metabolic stability due to higher susceptibility to oxidation.

- Thiophen-3-yl vs. Thiophen-2-yl: The position of the thiophene substituent (3-yl in the target vs.

- Chlorophenyl vs. Methoxyethyl : The 2-chlorophenyl group in introduces electronegativity and rigidity, which may enhance receptor binding but reduce solubility.

Physicochemical and Computational Properties

Data from for 1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea:

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 7 |

| XLogP | 2.8 |

| Topological Polar Surface Area | 87.8 Ų |

Comparison :

- The target compound likely has a lower XLogP than the phenoxyethyl analog due to the methoxy group’s polarity.

- The thiopyran-containing analog in may exhibit higher metabolic stability due to sulfur’s resistance to oxidative enzymes.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves multi-step reactions starting from methoxyethyl derivatives and thiophene-containing precursors. Key steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling to integrate the thiophene ring (e.g., Suzuki-Miyaura) .

- Urea formation : Reaction of isocyanates with amines under controlled pH and solvent conditions (e.g., DMF or acetonitrile) .

- Purification : Column chromatography or recrystallization to achieve >95% purity . Reference: Synthesis protocols from .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the thiophene and methoxyethyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 365.12) .

- X-ray Crystallography : Resolves 3D conformation, particularly the tetrahydropyran ring’s chair structure . Reference: Analytical data from .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR)?

- Functional group substitution : Replace the thiophene ring with furan or phenyl analogs to assess electronic effects on bioactivity .

- In vitro assays : Test binding affinity to targets like kinases or GPCRs using fluorescence polarization or surface plasmon resonance .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites . Reference: SAR strategies from .

Q. What strategies resolve contradictions in reported biological activity data?

- Control for purity : Validate compound integrity via HPLC and elemental analysis to rule out degradation products .

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and concentrations across studies to minimize variability .

- Meta-analysis : Compare IC50 values under varied conditions (e.g., pH 7.4 vs. 6.5) to identify pH-dependent activity . Reference: Data analysis from .

Q. How to evaluate the compound’s stability under different storage and reaction conditions?

- Accelerated stability studies : Expose the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) for 4 weeks, monitoring degradation via LC-MS .

- pH stability : Test solubility and reactivity in buffered solutions (pH 3–10) to identify optimal storage conditions . Reference: Stability protocols from .

Q. What computational methods predict the compound’s 3D conformation and target interactions?

- Molecular Dynamics (MD) : Simulate solvation effects in water/octanol systems to assess partition coefficients (logP) .

- Quantum Mechanics (QM) : Calculate electron density maps to identify nucleophilic/electrophilic hotspots .

- Free Energy Perturbation (FEP) : Model binding free energy changes during ligand-receptor interactions . Reference: Computational approaches from .

Q. How does the thiophene moiety influence pharmacological activity compared to other heterocycles?

- Electron-rich π-system : The thiophene’s sulfur atom enhances hydrophobic interactions and charge-transfer complexes with aromatic residues in enzyme pockets .

- Comparative studies : Substitute thiophene with furan (lower electron density) or phenyl (rigid planar structure) to quantify differences in IC50 values . Reference: Pharmacophore analysis from .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.